The compound is classified under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen. Its IUPAC name is 4-[4-[(2S)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine, and it has a molecular formula of C₉H₁₃N₃O₃S with a molecular weight of approximately 243.28 g/mol .
The synthesis of (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine typically involves several key steps:
These steps can be optimized based on reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity .
The molecular structure of (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine can be described as follows:
The spatial arrangement of atoms can be represented using SMILES notation as CC1=NSC(=N1)N(COC2COC(C2)O)C
which illustrates its connectivity .
(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine can participate in various chemical reactions:
These reactions are significant in medicinal chemistry for modifying the compound to enhance its biological activity or selectivity .
The mechanism of action for (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is primarily linked to its interaction with biological targets involved in cardiovascular regulation:
Research into its specific binding affinities and biological pathways is ongoing to elucidate its full pharmacological profile .
The physical properties of (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine include:
Chemical properties include reactivity towards nucleophiles due to the presence of the oxirane group and potential for hydrogen bonding due to the morpholine nitrogen .
(S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine has potential applications in:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: